Methyl 3-(1-cyanoethyl)benzoate

Description

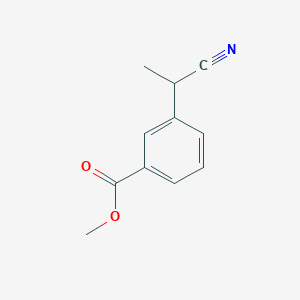

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(1-cyanoethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(7-12)9-4-3-5-10(6-9)11(13)14-2/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRCDTRPKXLHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101303644 | |

| Record name | Methyl 3-(1-cyanoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146257-39-8 | |

| Record name | Methyl 3-(1-cyanoethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146257-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1-cyanoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 1 Cyanoethyl Benzoate

Precursor Synthesis and Functionalization Strategies for the Benzoate (B1203000) Core

The synthesis of methyl 3-(1-cyanoethyl)benzoate typically commences with precursors that allow for the introduction of the cyanoethyl group at the meta position of the benzoate ring. A common starting material is m-toluic acid . A general, non-stereoselective route involves a multi-step process:

Acylation: The synthesis often begins with the acylation of m-toluic acid to form an acyl halide, a more reactive intermediate.

Chlorination: The methyl group of the acylated intermediate is then chlorinated.

Esterification: The resulting chlorinated product undergoes esterification with methanol (B129727) to yield the methyl benzoate core.

Cyanation: Finally, the ester is treated with a cyanide source, such as sodium cyanide, to introduce the cyano group and form methyl 3-(cyanomethyl)benzoate. researchgate.net

To obtain the target compound, this compound, a subsequent methylation reaction is required. A patented method for the preparation of ketoprofen (B1673614) includes a "this compound preparation stage," which involves the methylation of 3-cyanomethyl methyl benzoate. google.com

Another approach involves starting with 2-chlorobenzoic acid metal salts. A patented method describes the preparation of 3-(1-cyanoalkyl)benzoic acids, including the ethyl derivative, by reacting a 2-chlorobenzoic acid metal salt with an alkylnitrile in the presence of sodium amide and liquid ammonia. google.com This method is presented as an economical and industrially applicable alternative to routes that use highly toxic sodium cyanide. google.com

Stereoselective and Enantioselective Introduction of the 1-Cyanoethyl Group

The creation of the chiral center in this compound with high enantiomeric excess is a critical aspect of its synthesis, particularly for pharmaceutical applications where a single enantiomer is often desired.

Asymmetric Conjugate Additions Leading to the Chiral Center

Asymmetric conjugate addition reactions represent a powerful tool for the enantioselective formation of carbon-carbon bonds. In the context of synthesizing chiral nitriles, this can involve the addition of a cyanide equivalent to an α,β-unsaturated precursor. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in readily available literature, the general principle is well-established. For instance, the asymmetric hydrocyanation of vinylarenes using tailored ligands and metal catalysts has been shown to produce chiral 2-aryl-acetonitriles with high stereocontrol. researchgate.netdocumentsdelivered.com This concept could theoretically be applied to a precursor such as methyl 3-vinylbenzoate to introduce the cyanoethyl group enantioselectively.

Chiral Auxiliary-Mediated Approaches to Cyanoethylation

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is established, the auxiliary is removed. This strategy is widely used in asymmetric synthesis. sigmaaldrich.com

For the synthesis of chiral carboxylic acid derivatives, oxazolidinones are a common class of chiral auxiliaries. williams.edu A general approach would involve:

Attaching a chiral auxiliary, such as a commercially available Evans oxazolidinone, to a 3-substituted benzoic acid precursor. williams.edu

Deprotonation to form an enolate, followed by a diastereoselective alkylation with a one-carbon electrophile and a methylating agent, or a two-carbon electrophile that can be converted to the cyanoethyl group.

Cleavage of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid, which can then be esterified to the methyl ester.

Pseudoephedrine is another versatile chiral auxiliary that can be used to prepare enantiomerically enriched carboxylic acids through diastereoselective alkylation of the corresponding amide. numberanalytics.com

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer an efficient and atom-economical approach to asymmetric synthesis. Both metal-based and biocatalytic systems have been explored for the synthesis of chiral nitriles.

Transition metal catalysis, particularly with palladium, nickel, and copper, has been instrumental in the synthesis of aromatic nitriles through the cyanation of aryl halides. numberanalytics.com The development of chiral ligands for these metal catalysts can enable enantioselective transformations. For example, cobalt-catalyzed asymmetric hydroboration has been used to prepare valuable chiral boronates. nih.gov While a direct catalytic asymmetric synthesis of this compound is not prominently reported, related catalytic hydroamination and cross-coupling reactions highlight the potential of this approach. nih.govnih.gov

Biocatalysis presents a green and highly selective alternative. Nitrile hydratases, for instance, have been screened for their enantioselectivity towards chiral nitriles using 3-(1-cyanoethyl)benzoic acid. sigmaaldrich.commedchemexpress.comscbt.com Furthermore, aldoxime dehydratases have been engineered for the scalable and sustainable synthesis of aromatic nitriles. researchgate.net These enzymes can exhibit high enantioselectivity in the dehydration of aldoximes to produce chiral nitriles. researchgate.net

Optimization of Reaction Conditions and Scalability Considerations for Synthesis

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of 3-(1-cyanoalkyl)benzoic acid, a patented method emphasizes the economic and industrial advantages of using 2-chlorobenzoic acid metal salts, which reduces the required amounts of alkylnitrile and sodium amide and mitigates the exothermic risks associated with raw material addition. google.com

In the context of chiral synthesis, the choice of chiral auxiliary or catalyst is paramount. For industrial applications, the availability and cost of the chiral source, as well as the ease of recovery and recycling, are critical factors. wikipedia.org The development of catalytic methods, especially those that operate under mild conditions and with low catalyst loadings, is highly desirable for large-scale production. rsc.org Continuous flow chemistry is an emerging technology that can enhance the safety and efficiency of nitrile synthesis. numberanalytics.com

Sustainable and Green Chemistry Aspects in Synthetic Pathways

The principles of green chemistry aim to design chemical processes that are environmentally benign. capes.gov.br In the synthesis of nitriles, a key focus is the replacement of toxic cyanide reagents. Biocatalytic methods, such as the use of aldoxime dehydratases, offer a cyanide-free route to chiral nitriles under mild conditions. researchgate.net The use of enzymes as catalysts is a cornerstone of green chemistry, providing high selectivity and reducing the need for protecting groups and harsh reagents. researchgate.net

Other green chemistry approaches applicable to the synthesis of this compound include:

The use of safer solvents and reaction media.

The development of catalytic systems that minimize waste and allow for catalyst recycling.

The application of energy-efficient technologies like microwave-assisted or ultrasound-assisted synthesis. sigmaaldrich.com

Reactivity and Reaction Mechanisms of Methyl 3 1 Cyanoethyl Benzoate

Transformations Involving the Ester Functional Group

The ester group, a classic carbonyl derivative, is a primary site for nucleophilic acyl substitution, enabling transformations such as transesterification and hydrolysis.

Transesterification Reactions with Diverse Alcohols

Transesterification is a fundamental process for converting one ester into another by exchanging the alkoxy (-OR) group. For Methyl 3-(1-cyanoethyl)benzoate, this involves reacting the methyl ester with a different alcohol, typically in the presence of an acid or base catalyst, to form a new ester and methanol (B129727). masterorganicchemistry.com The reaction is reversible, and to drive it towards the desired product, the alcohol reactant is often used in large excess. masterorganicchemistry.com

The mechanism under basic conditions, using an alkoxide (RO⁻), involves the nucleophilic attack of the alkoxide on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling a methoxide (B1231860) ion (CH₃O⁻) as the leaving group to yield the new ester. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as the leaving group, and deprotonation of the new ester yields the final product. masterorganicchemistry.com A variety of catalysts can facilitate this transformation for methyl esters, showcasing the versatility of the reaction. organic-chemistry.org

Table 1: Selected Catalysts for Transesterification of Methyl Esters

| Catalyst System | Alcohol Type | General Conditions |

|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Primary, Secondary, Tertiary Alcohols | Low catalyst loading, compatible with various protecting groups. organic-chemistry.org |

| Tetranuclear Zinc Cluster | Various functionalized alcohols | Mild conditions, can be run solvent-free on a large scale. organic-chemistry.org |

| Scandium(III) triflate (Sc(OTf)₃) | Methyl, ethyl, isopropyl, allyl alcohols | Reaction in boiling alcohol. organic-chemistry.org |

| LiHMDS | Primary and Secondary Alcohols | Rapid, solvent-free conditions. researchgate.net |

This table represents catalysts used for general transesterification of methyl esters and is indicative of conditions applicable to this compound.

Hydrolysis and Ester Cleavage Mechanisms Under Various Conditions

Ester hydrolysis, the cleavage of an ester by water to form a carboxylic acid and an alcohol, is one of the most fundamental reactions of this functional group. The process can be catalyzed by either acid or base. youtube.com

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon. chegg.com This addition forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻). In the final, irreversible step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. youtube.com This reaction is a key step in the synthesis of ketoprofen (B1673614) from precursors related to this compound, where the ester is hydrolyzed to the corresponding carboxylic acid, 3-(1-cyanoethyl)benzoic acid. google.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and follows a mechanism that is the exact reverse of Fischer esterification. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which activates the ester towards nucleophilic attack by water. youtube.com Water attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Following proton transfers, a molecule of methanol is eliminated as a good leaving group. Finally, deprotonation of the protonated carbonyl yields the carboxylic acid product. youtube.com

Reactions of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group provides another hub of reactivity, characterized by its electrophilic carbon atom, making it susceptible to additions and reductions. libretexts.orglibretexts.org

Nucleophilic Additions to the Cyano Group

The polarized nature of the cyano group (C≡N) renders the carbon atom electrophilic, inviting attack by nucleophiles. libretexts.orglibretexts.org Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily add to nitriles.

The reaction with a Grignard reagent involves the nucleophilic attack of the carbanion from the Grignard reagent on the nitrile's carbon atom. This forms an intermediate imine anion (as a magnesium salt). This intermediate is stable enough not to react with a second equivalent of the Grignard reagent. Subsequent hydrolysis of the imine salt in an aqueous workup step yields a ketone. libretexts.orglibretexts.orgpressbooks.pub This provides a powerful method for carbon-carbon bond formation, transforming the cyano group of this compound into a ketone functionality.

Hydrolysis and Reduction Pathways of the Nitrile

The nitrile group can be fully transformed into either a carboxylic acid or a primary amine, depending on the reaction conditions.

Hydrolysis: Similar to esters, nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids. youtube.comchemistrysteps.com The reaction proceeds via an amide intermediate. libretexts.org

Acid-catalyzed hydrolysis begins with protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. After a series of steps including proton transfer and tautomerization, an amide is formed. This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) ion. libretexts.orgyoutube.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. youtube.com The resulting imine anion is protonated by water to give an imidic acid, which tautomerizes to an amide. Under vigorous conditions, the amide is then hydrolyzed by the base to a carboxylate salt, which upon acidification yields the final carboxylic acid. pressbooks.pubyoutube.com In some cases, the reaction can be stopped at the amide stage under milder basic conditions. youtube.com

Reduction: Nitriles can be readily reduced to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orgpressbooks.pub The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, forming an imine anion intermediate. This intermediate undergoes a second hydride addition to give a dianion. An aqueous workup then protonates the dianion to yield the primary amine. libretexts.orglibretexts.org Thus, the nitrile group of this compound can be converted to a 3-(1-aminoethyl) substituent.

Cycloaddition Reactions Involving the Cyano Functionality

While the C≡N triple bond itself can participate in cycloadditions, a more common pathway involves its conversion into a 1,3-dipole, such as a nitrile oxide, which then undergoes a [3+2] cycloaddition reaction. nih.govarkat-usa.org Nitrile oxides can be generated in situ from precursors like hydroximidoyl chlorides (by dehydrochlorination) or oximes. arkat-usa.org

These generated nitrile oxides are reactive 1,3-dipoles that readily react with dipolarophiles, such as alkenes and alkynes. The reaction with an alkene yields a 2-isoxazoline ring, while reaction with an alkyne produces an isoxazole (B147169) ring. nih.govmdpi.com This type of reaction, known as a 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. nih.govmdpi.com Although specific examples starting directly with this compound are not prominent in the literature, the presence of the nitrile functionality makes it a potential substrate for conversion to a nitrile oxide and subsequent cycloaddition, opening a pathway to complex heterocyclic structures.

Stereochemical Integrity and Transformations at the 1-Cyanoethyl Stereocenter

The 1-cyanoethyl group contains a stereogenic center at the carbon atom bearing the cyano and methyl groups. The reactivity and stability of this chiral center are of paramount importance, particularly in the synthesis of enantiomerically pure target molecules such as the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.

Diastereoselective and Enantioselective Reactions at the Chiral Center

While direct diastereoselective or enantioselective reactions on a pre-existing racemic mixture of this compound are not extensively documented in the literature, the principles of asymmetric synthesis are highly relevant to the creation and transformation of the chiral center in related 2-arylpropionic acid derivatives. wikipedia.orglibretexts.org These reactions are crucial for producing single-enantiomer pharmaceuticals, as different enantiomers can have distinct pharmacological activities. nih.gov

One key strategy involves the asymmetric hydrogenation of a precursor α,β-unsaturated acid. For instance, the synthesis of (S)-ketoprofen has been achieved through the asymmetric hydrogenation of α-(3-benzoylphenyl)acrylic acid using chiral rhodium or ruthenium-BINAP catalysts. scielo.br This approach creates the desired stereocenter with high enantiomeric excess. Although this example involves a precursor to a derivative of our title compound, it highlights a powerful method for establishing the stereochemistry at the α-position.

Another approach is the palladium-catalyzed α-arylation of nitriles. nih.govresearchgate.netberkeley.edu By employing chiral phosphine (B1218219) ligands, it is possible to achieve enantioselective coupling of aryl halides with nitrile anions, thereby creating a chiral center. The development of catalysts with sterically hindered, electron-rich ligands has broadened the scope of this reaction to include a variety of nitriles. nih.gov

The table below summarizes representative conditions for achieving stereoselectivity in reactions related to the formation of the 2-arylpropionitrile core structure.

| Reaction Type | Catalyst/Reagent | Substrate Type | Product Type | Stereoselectivity | Reference(s) |

| Asymmetric Hydrogenation | Ru-BINAP | α-(Aryl)acrylic acid | (S)-α-Arylpropionic acid | High ee | scielo.br |

| Asymmetric α-Arylation | Pd-complex with chiral phosphoramidite (B1245037) ligand | Alkylnitrile and Aryl halide | α-Aryl-α-alkylnitrile | Good ee | |

| Diastereoselective Alkylation | Chiral auxiliary (e.g., oxazolidinone) on a related acid | α-(Aryl)acetic acid derivative | α-Aryl-α-methylacetic acid derivative | High de | scielo.br |

Epimerization and Racemization Studies Under Reaction Conditions

The stereochemical integrity of the 1-cyanoethyl group can be compromised under certain reaction conditions, leading to epimerization or racemization. This is a critical consideration in multi-step syntheses where the desired stereochemistry must be maintained. The hydrogen atom at the chiral α-position is acidic due to the electron-withdrawing nature of both the cyano group and the aromatic ring.

Base-catalyzed racemization of related 2-arylpropionitriles has been studied. For example, the racemization of 2-methyl-3-phenylpropionitrile in dimethyl sulfoxide-methanol solutions with a base proceeds via the formation of a planar carbanion intermediate. osti.gov The abstraction of the α-proton by a base generates this achiral intermediate, and subsequent protonation can occur from either face, leading to a mixture of enantiomers. libretexts.org

Similarly, acidic conditions can also promote racemization, particularly if the nitrile group is hydrolyzed to a carboxylic acid. The resulting α-arylpropionic acid can undergo enolization, which also proceeds through a planar, achiral intermediate, thereby destroying the stereochemical information at the α-carbon. libretexts.org The rate of racemization is influenced by factors such as the strength of the base or acid, the solvent, and the temperature. mnstate.edu Studies on α-arylglutarimides have shown that the electronic nature of the aryl substituent can influence the rate of racemization, with electron-withdrawing groups potentially increasing the acidity of the α-proton and thus the rate of racemization. acs.org

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is susceptible to attack by both electrophiles and nucleophiles, and can participate in metal-catalyzed cross-coupling reactions. The substitution pattern is governed by the electronic effects of the existing substituents.

Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis

The two substituents on the aromatic ring, the methoxycarbonyl group (-COOCH₃) and the 1-cyanoethyl group (-CH(CN)CH₃), are both electron-withdrawing and thus deactivating towards electrophilic aromatic substitution. mnstate.eduaiinmr.comma.edursc.org Both groups are meta-directing. libretexts.org Therefore, in electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile will preferentially add to the positions meta to both existing groups, which are positions 5 and to a lesser extent, positions 2, 4, and 6, although substitution at these positions would be sterically hindered. For example, the nitration of methyl benzoate (B1203000) with a mixture of concentrated nitric and sulfuric acids yields predominantly methyl 3-nitrobenzoate. aiinmr.comrsc.orgyoutube.com The presence of the second deactivating group in this compound would further decrease the reactivity of the ring towards electrophilic attack.

Conversely, the electron-withdrawing nature of the substituents activates the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org For an SNAr reaction to occur, a good leaving group (such as a halide) must be present on the ring, typically at a position ortho or para to a strong electron-withdrawing group. While this compound itself does not have a suitable leaving group for a typical SNAr reaction, its derivatives, such as a halogenated analogue, would be expected to undergo nucleophilic substitution. For instance, in a hypothetical 2-chloro-5-(1-cyanoethyl)benzoate, a nucleophile would readily displace the chloride, with the negative charge of the Meisenheimer intermediate being stabilized by the nitro and ester groups. The kinetics of the reaction between 2-chloro-5-nitrotrifluoromethylbenzene and 2-phenylpropionitrile anion under phase-transfer catalysis have been studied, demonstrating the feasibility of such transformations. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

The aromatic ring of this compound or its derivatives can be functionalized through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the aromatic ring typically needs to be substituted with a halide or a triflate.

For a hypothetical derivative, such as Methyl 3-bromo-5-(1-cyanoethyl)benzoate, a variety of cross-coupling reactions could be envisaged. The Suzuki coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for forming C-C bonds. organic-chemistry.org Similarly, the Heck reaction allows for the coupling of an aryl halide with an alkene, and the Sonogashira coupling facilitates the reaction of an aryl halide with a terminal alkyne. organic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.netbohrium.com

The table below illustrates potential cross-coupling reactions for a hypothetical halo-derivative of this compound.

| Coupling Reaction | Catalyst | Coupling Partner | Product Type |

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylboronic acid | Biaryl derivative |

| Heck Coupling | Pd(OAc)₂ / Ligand / Base | Alkene (e.g., Acrylonitrile) | Cinnamic acid derivative |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Base | Terminal alkyne | Arylalkyne derivative |

| Buchwald-Hartwig Amination | Pd-catalyst / Ligand / Base | Amine | N-Aryl amine derivative |

Mechanistic Investigations of Key Chemical Transformations

The mechanism of reactions involving this compound can be understood by considering the reactivity of its functional groups. The palladium-catalyzed α-arylation of nitriles is a key transformation for synthesizing α-aryl nitriles. nih.govresearchgate.netberkeley.eduorganic-chemistry.org Mechanistic studies have shown that this reaction proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by deprotonation of the nitrile to form a cyanoalkyl anion. This anion then coordinates to the palladium center, and the C-C bond is formed via reductive elimination from an arylpalladium enolate or cyanoalkyl intermediate. nih.govorganic-chemistry.org The nature of the ligand on the palladium catalyst is crucial in determining the efficiency and selectivity of the reaction.

Computational studies have been employed to investigate the mechanism of related reactions, such as the gold-catalyzed C-N cross-coupling of aryl iodides with alkyl nitriles and the arylation of nitriles with late transition metals. digitellinc.com These studies provide insights into the reaction pathways and the structures of intermediates and transition states. For instance, in the reaction of ionized methyl benzoate with methyl isocyanide in the gas phase, nucleophilic aromatic substitution is proposed to proceed through stable σ-complex intermediates. acs.org

The synthesis of ketoprofen, a key application of compounds related to this compound, involves several transformations. chemistryviews.org The conversion of a precursor like 3-vinylbenzophenone to ketoprofen can proceed through a palladium-catalyzed carbonylation followed by hydrolysis, or via a nickel-catalyzed hydrovinylation followed by oxidation. scielo.br Each of these steps has a well-defined mechanism involving organometallic intermediates. Understanding these mechanisms is essential for optimizing reaction conditions and developing new synthetic routes.

Identification and Characterization of Reaction Intermediates

Specific experimental identification and characterization of reaction intermediates for this compound are not documented in the available literature. However, based on established reaction mechanisms for its functional groups, the nature of likely intermediates can be postulated.

Tetrahedral Intermediates in Ester Hydrolysis: The hydrolysis of the methyl ester group of this compound is expected to proceed via a tetrahedral intermediate . In a base-catalyzed mechanism, a hydroxide ion would attack the electrophilic carbonyl carbon, forming a transient species with a tetrahedral geometry and a negative charge on the oxygen. In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, activating the carbonyl group towards nucleophilic attack by water, again leading to a tetrahedral intermediate. wikipedia.orgresearchgate.net The existence of such intermediates in ester hydrolysis has been supported by isotopic labeling studies. acs.org

Imidate and Amide Intermediates in Nitrile Hydrolysis: The hydrolysis of the nitrile group likely proceeds through an imidic acid tautomer to an amide intermediate . libretexts.orgchemistrysteps.com Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for water to attack. Subsequent proton transfers lead to the amide. Under basic conditions, the hydroxide ion directly attacks the nitrile carbon. chemistrysteps.com The amide can often be isolated under milder conditions, but under more vigorous conditions, it is further hydrolyzed to the carboxylic acid. byjus.comorganicchemistrytutor.com

Another potential intermediate in reactions of nitriles with alcohols in the presence of acid is a Pinner salt (an alkyl imidate salt). wikipedia.orgjk-sci.comaskfilo.comorganic-chemistry.orgyoutube.comquizlet.com These salts can be isolated and subsequently hydrolyzed to esters. While not directly documented for this compound, this represents a plausible reactive intermediate under specific conditions.

Acylium Ions in Friedel-Crafts Acylation: In the subsequent conversion of the hydrolyzed product to ketoprofen, a Friedel-Crafts acylation reaction is employed. This reaction is known to proceed through the formation of a highly electrophilic acylium ion as the key intermediate. numberanalytics.comrsc.orgorganic-chemistry.orgwikipedia.orgdntb.gov.ua This intermediate is generated by the reaction of the carboxylic acid (or its corresponding acyl chloride) with a Lewis acid catalyst.

Table 2: Postulated Intermediates in Reactions of this compound

| Reaction Type | Postulated Intermediate | General Characterization Methods |

| Ester Hydrolysis | Tetrahedral Intermediate | Isotopic Labeling (¹⁸O), Computational Studies, Cryogenic NMR |

| Nitrile Hydrolysis | Imidic Acid, Amide | Isolation and Spectroscopic Analysis (NMR, IR), Trapping Experiments |

| Pinner Reaction | Pinner Salt (Alkyl Imidate Salt) | Isolation and Crystallography, Spectroscopic Analysis |

| Friedel-Crafts Acylation | Acylium Ion | Spectroscopic Detection under Superacidic Conditions, Computational Studies |

Applications of Methyl 3 1 Cyanoethyl Benzoate in Advanced Synthetic Organic Chemistry

Strategic Building Block in the Synthesis of Complex Molecular Architectures

The true power of Methyl 3-(1-cyanoethyl)benzoate as a synthetic tool lies in its role as a versatile building block. Organic chemists utilize such intermediates to introduce specific fragments into a larger, more complex molecule in a controlled and predictable manner. The distinct reactivity of its ester and cyano functionalities allows for sequential chemical modifications, making it an ideal starting point for multi-step syntheses. rsc.org

A prominent example of its application is in the synthesis of pharmaceuticals. For instance, a closely related precursor, methyl 3-(cyanomethyl)benzoate, is used as the starting material for the synthesis of Ketoprofen (B1673614), a widely used non-steroidal anti-inflammatory drug (NSAID). baranlab.org In this process, the carbon atom between the cyano group and the benzene (B151609) ring is methylated to produce the this compound backbone. Subsequent chemical steps transform the cyano and ester groups to build the final, biologically active molecule. This multi-stage process underscores the compound's utility in constructing intricate molecular architectures that would be difficult to assemble otherwise. baranlab.org

The following table outlines a generalized pathway, illustrating how the core structure of this compound is elaborated into a more complex pharmaceutical agent like Ketoprofen.

| Step | Reaction Type | Starting Functional Group | Resulting Functional Group | Purpose in Synthesis |

| 1 | Methylation | -CH(H)CN | -CH(CH₃)CN | Introduction of the characteristic α-methyl group. |

| 2 | Hydrolysis | -COOCH₃ | -COOH | Conversion of the ester to a carboxylic acid. |

| 3 | Acyl Chloride Formation | -COOH | -COCl | Activation of the carboxylic acid for the next step. |

| 4 | Friedel-Crafts Acylation | -COCl | -C(O)Ar | Formation of the benzoylphenyl moiety. |

| 5 | Nitrile Hydrolysis | -CN | -COOH | Final conversion of the nitrile to the propionic acid group. |

This table represents a simplified, illustrative synthetic sequence based on established chemical transformations for the synthesis of Ketoprofen from related precursors. baranlab.org

Precursor for the Generation of Novel Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational to medicinal chemistry and material science. The nitrile (-C≡N) group of this compound is a powerful functional handle for constructing such ring systems.

One of the most important reactions involving nitriles is the [3+2] cycloaddition with an azide, typically sodium azide, to form tetrazoles. rsc.org Tetrazoles are a class of five-membered heterocycles that are considered bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties in a biological context. This makes them highly valuable in drug design. The reaction is often facilitated by a catalyst and can be accelerated using microwave irradiation. rsc.orgnih.gov The cyano group of this compound can readily participate in this reaction to yield a methyl 3-(1-(1H-tetrazol-5-yl)ethyl)benzoate derivative, thereby incorporating a key heterocyclic motif into the molecular structure.

Furthermore, the reactivity of the cyano group allows it to participate in cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, substituted benzonitriles can react with other molecules in a base-promoted cascade to form complex heterocyclic structures like isoindolin-1-ones without the need for metal catalysts. While not a direct example, this demonstrates the potential of the cyano-aromatic scaffold of this compound to be used in the synthesis of diverse heterocyclic systems.

| Reactants | Reaction Type | Heterocycle Formed | Significance |

| Aryl Nitrile + Sodium Azide | [3+2] Cycloaddition | 5-Substituted-1H-tetrazole | Creates a bioisostere of a carboxylic acid, a key group in medicinal chemistry. nih.govorganic-chemistry.org |

| o-Formylbenzonitrile + C-H Acid | Base-Promoted Cascade | Isoindolin-1-one | Forms complex polycyclic systems in a single, efficient step. |

Role in the Development of Chiral Catalysts and Ligands

Asymmetric catalysis, the synthesis of a specific chiral form (enantiomer) of a molecule, is a cornerstone of modern pharmaceutical production. This is achieved using chiral catalysts or ligands, which are themselves chiral molecules. This compound serves as a valuable precursor for the synthesis of building blocks used to create such ligands.

The compound itself is achiral. However, the cyanoethyl group contains a stereocenter that can be established through asymmetric synthesis or resolved from a racemic mixture. More importantly, the two functional groups can be converted into other groups that are common in chiral ligands. The methyl ester can be hydrolyzed to a carboxylic acid, and the nitrile group can be reduced to a primary amine (-CH₂NH₂). The combination of these transformations converts this compound into a chiral amino acid derivative.

Chiral amino acids and their derivatives are among the most important and widely used backbones for the construction of privileged chiral ligands for a vast array of asymmetric reactions. beilstein-journals.org Therefore, this compound represents a latent source of a unique, non-proteinogenic chiral amino acid building block that can be incorporated into more complex ligand structures designed to control the stereochemical outcome of a chemical reaction.

Integration into Multi-Component Reactions and Cascade Transformations

Efficiency is a major driver in modern organic synthesis. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are a powerful tool for achieving this efficiency. baranlab.orgscielo.br The functional groups on this compound make it an ideal candidate for integration into some of the most famous MCRs, such as the Passerini and Ugi reactions. rug.nlnih.gov

The classic Passerini three-component reaction combines a carboxylic acid, an isocyanide, and an aldehyde or ketone. scielo.br The Ugi four-component reaction adds an amine to this mixture. By hydrolyzing its ester group to a carboxylic acid, this compound can serve as the acid component in these reactions. This allows its entire molecular framework to be incorporated into a larger, more complex, and highly functionalized product in a single step.

This approach rapidly generates molecular diversity, which is highly sought after in drug discovery for building libraries of related compounds for biological screening. The ability of this compound to be easily modified to fit into these powerful synthetic schemes highlights its value in creating complex molecules with high atom economy and step efficiency.

Contributions to the Synthesis of Specialized Chemical Probes and Tools

Beyond its role in building large molecules, this compound and its derivatives serve as specialized tools for chemical biology and biochemical research. These molecules are not intended as drugs themselves but are used to study biological processes or to identify and characterize enzymes.

A key example is the use of its corresponding hydrolysis product, 3-(1-Cyanoethyl)benzoic acid. This compound has been specifically used to screen cobalt-containing nitrile hydratase enzymes. sigmaaldrich.commedchemexpress.com Nitrile hydratases are enzymes that convert nitriles to amides, and they are of great interest as industrial biocatalysts. By using 3-(1-Cyanoethyl)benzoic acid as a substrate, researchers can test the activity and, importantly, the enantioselectivity of these enzymes—that is, their ability to selectively process one enantiomer of a chiral nitrile over the other. sigmaaldrich.com This information is critical for discovering new enzymes and for developing them into efficient tools for green chemistry and pharmaceutical synthesis. In this context, the molecule acts as a chemical probe, providing vital information about a biological system.

Synthesis and Reactivity of Derivatives and Analogues of Methyl 3 1 Cyanoethyl Benzoate

Structural Modifications of the Ester Group and Their Impact on Reactivity

The ester group is a primary site for chemical transformations such as hydrolysis, transesterification, and reduction. The reactivity of the carbonyl carbon in the ester is sensitive to the nature of the alcohol moiety. Changing the methyl group in Methyl 3-(1-cyanoethyl)benzoate to other alkyl or aryl groups modifies both steric hindrance and electronic effects at the reaction center.

Key Reactions and Reactivity Trends:

Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions. libretexts.org The rate of hydrolysis is influenced by the size of the alkyl group. For instance, replacing the methyl group with a larger group like tert-butyl would sterically hinder the approach of a nucleophile (e.g., a hydroxide (B78521) ion), thereby decreasing the rate of hydrolysis.

Transesterification: This process involves converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. libretexts.org Similar to hydrolysis, the steric bulk of the ester's alkyl group can affect the reaction rate. The conversion of a methyl ester to an ethyl ester is a common example. libretexts.org

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reactivity in reduction reactions is also subject to steric effects from the ester's alkyl group.

Research comparing a methyl ester to an ethyl ester of a related benzoate (B1203000) derivative indicated that the ethyl analogue exhibited enhanced enzyme inhibition, suggesting that even a minor change from a methyl to an ethyl group can alter biological interactions and reactivity.

Table 1: Predicted Impact of Ester Group Modification on Reactivity Create an interactive table here.

| Ester Derivative | Alkyl Group | Expected Steric Hindrance | Predicted Relative Rate of Hydrolysis |

|---|---|---|---|

| This compound | -CH₃ | Low | Baseline |

| Ethyl 3-(1-cyanoethyl)benzoate | -CH₂CH₃ | Moderate | Lower than Methyl |

| Isopropyl 3-(1-cyanoethyl)benzoate | -CH(CH₃)₂ | High | Significantly lower than Methyl |

Variations in the Substitution Pattern of the Cyanoethyl Moiety

The 1-cyanoethyl group [–CH(CH₃)CN] is crucial to the molecule's identity. Variations in this side chain, such as altering its length or introducing substituents, can significantly modify the compound's properties.

Chain Length Variation: An important analogue is Methyl 3-(cyanomethyl)benzoate, which lacks the methyl substituent on the benzylic carbon. The absence of this methyl group removes the chiral center and reduces steric bulk around the nitrile. The extended cyanoethyl group in the parent compound enhances the electron-withdrawing effects compared to a simple cyanomethyl group. Conversely, extending the chain to a cyanopropyl group would further distance the electron-withdrawing cyano group from the aromatic ring, diminishing its electronic influence on the ester's reactivity.

Substitution on the Ethyl Group: Introducing other substituents on the cyanoethyl moiety can create new chiral centers and introduce different steric and electronic effects. For example, cyanoethylation reactions can lead to the formation of 2,2-biscyanoethyl derivatives in related systems, indicating the potential for more complex substitutions. researchgate.net The reactivity of the nitrile group itself (e.g., reduction to an amine or hydrolysis to a carboxylic acid) can also be affected by the steric environment created by these substitutions.

Table 2: Comparison of Cyanoalkyl Benzoate Analogues Create an interactive table here.

| Compound Name | Cyanoalkyl Moiety | Chirality | Key Structural Difference |

|---|---|---|---|

| Methyl 3-(cyanomethyl)benzoate | -CH₂CN | Achiral | Shorter alkyl chain; no α-methyl group. |

| This compound | -CH(CH₃)CN | Chiral | Contains an α-methyl group. |

Influence of Aromatic Ring Substituents on Electronic and Steric Properties

Placing substituents on the benzene (B151609) ring is a powerful strategy to modulate the electronic properties of the entire molecule. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their effects are transmitted via inductive and resonance pathways. libretexts.orglibretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂), cyano (–CN), and carbonyl (–COR) decrease the electron density of the aromatic ring. libretexts.org When placed at the para or ortho positions relative to the ester, they make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This increases the rate of reactions like hydrolysis. libretexts.orgnih.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (–OCH₃), amino (–NH₂), and alkyl (–R) increase the ring's electron density. cutm.ac.in This effect makes the carbonyl carbon less electrophilic, thereby decreasing its reactivity toward nucleophiles.

The Ortho-Effect: Substituents at the ortho position (adjacent to the ester group) often exert a significant steric effect, regardless of their electronic nature. This steric hindrance can prevent the ester group from achieving coplanarity with the benzene ring, which can interfere with resonance and increase the acidity of the corresponding benzoic acid. libretexts.orgcutm.ac.in

The electronic properties of substituted benzoic acids have been studied extensively, showing clear correlations between substituent type and acidity (pKa), which in turn relates to the reactivity of derivatives like esters. nih.govresearchgate.net

Table 3: Effect of Aromatic Ring Substituents on Reactivity Create an interactive table here.

| Substituent (at para-position) | Type | Electronic Effect | Predicted Effect on Ester Carbonyl Electrophilicity |

|---|---|---|---|

| -NO₂ | Strong EWG | Inductive & Resonance Withdrawal | Strong Increase |

| -CN | Strong EWG | Inductive & Resonance Withdrawal | Strong Increase |

| -Cl | EWG (Inductive) / EDG (Resonance) | Net Withdrawal | Moderate Increase |

| -H | Neutral | Baseline | Baseline |

| -CH₃ | Weak EDG | Inductive Donation | Weak Decrease |

Synthesis of Enantiomerically Pure Analogues and Stereochemical Studies

The presence of a chiral center at the carbon atom bonded to both the benzene ring and the cyano group means that this compound exists as a pair of enantiomers. numberanalytics.com In many biological systems, particularly in pharmacology, different enantiomers of a chiral molecule can have vastly different activities and effects. tru.ca Therefore, the synthesis of enantiomerically pure forms of this compound and its analogues is of significant interest.

Methods for obtaining enantiomerically pure compounds generally fall into two categories:

Chiral Resolution: This involves synthesizing the compound as a racemic mixture (an equal mix of both enantiomers) and then separating them. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.

Asymmetric Synthesis: This approach aims to create predominantly one enantiomer from the start. numberanalytics.com This can be accomplished using chiral catalysts, chiral auxiliaries, or chiral reagents that control the stereochemical outcome of the reaction. For example, the synthesis could involve an asymmetric hydrogenation or an enantioselective cyanation reaction.

The importance of this field is highlighted by the use of 3-(1-cyanoethyl)benzoic acid as a key intermediate in the synthesis of Ketoprofen (B1673614), an anti-inflammatory drug that is sold as a racemic mixture, although one enantiomer (S-(+)-ketoprofen) is responsible for its therapeutic effects. google.com Studies on related chiral molecules have demonstrated the feasibility of producing enantiomerically pure compounds through various synthetic strategies, including the resolution of diastereomeric esters. researchgate.net

Comparative Reactivity and Selectivity Analysis Across Related Derivatives

By systematically altering the three main components of the this compound scaffold—the ester, the cyanoethyl moiety, and the aromatic ring—a wide range of reactivity and selectivity profiles can be achieved.

Reactivity Comparison: An analogue with a strong electron-withdrawing group like –NO₂ on the ring and a small methyl ester group would be expected to undergo hydrolysis much faster than an analogue with an electron-donating –OCH₃ group and a bulky tert-butyl ester. A study on the photochemical reaction of various aryl benzoates showed that both electron-donating and electron-withdrawing substituents were well-tolerated, but the rates of reaction were quantifiable by the Hammett linear free energy relationship, confirming the strong influence of substituents. conicet.gov.ar

Selectivity Analysis: Structural modifications also influence the selectivity of reactions.

Regioselectivity: In reactions involving further substitution on the aromatic ring, the existing substituents will direct the incoming group to specific positions (ortho, meta, or para). The 3-(1-cyanoethyl) group itself is a deactivating, meta-directing group for electrophilic aromatic substitution. cutm.ac.in

Chemoselectivity: When a derivative contains multiple reactive sites, structural changes can favor reaction at one site over another. For example, enhancing the electrophilicity of the ester carbonyl with an EWG might promote nucleophilic attack at that position over a reaction at the nitrile group.

Stereoselectivity: In reactions that form a new chiral center, or in reactions of enantiomerically pure starting materials, the existing structural features can influence the stereochemical outcome, leading to a preference for one diastereomer over another. youtube.com

The ability to fine-tune the reactivity and selectivity of this compound derivatives through these modifications makes them valuable tools for creating complex molecules with specific desired properties.

Advanced Analytical Techniques in the Research of Methyl 3 1 Cyanoethyl Benzoate

High-Resolution Spectroscopic Methods for Mechanistic Elucidation (e.g., 2D NMR, in situ IR, Raman Spectroscopy)

High-resolution spectroscopic techniques are indispensable for understanding the intricate details of chemical reactions and the precise structure of molecules like "Methyl 3-(1-cyanoethyl)benzoate".

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, which is fundamental for structural confirmation. youtube.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms within the molecule. youtube.comprinceton.edusdsu.edunih.govustc.edu.cn

For "this compound", a COSY spectrum would reveal the coupling between the methine proton and the methyl protons of the cyanoethyl group, as well as the correlations between the aromatic protons. sdsu.edu An HSQC spectrum directly correlates each proton to the carbon it is attached to, confirming, for instance, the methyl ester protons and the carbons of the cyanoethyl group. nih.govustc.edu.cn The HMBC spectrum provides long-range (2-3 bond) correlations, which are crucial for piecing together the entire molecular framework, such as connecting the carbonyl carbon of the ester to the aromatic ring and the cyanoethyl group to its position on the benzene (B151609) ring. youtube.comsdsu.edu

| 2D NMR Technique | Information Gained for this compound |

| COSY | Reveals ¹H-¹H correlations, confirming the connectivity within the cyanoethyl group and the aromatic ring protons. sdsu.edu |

| HSQC | Shows direct one-bond ¹H-¹³C correlations, assigning specific protons to their corresponding carbons. nih.govustc.edu.cn |

| HMBC | Elucidates long-range (2-3 bond) ¹H-¹³C correlations, confirming the substitution pattern on the aromatic ring and the connection of the ester and cyanoethyl groups. youtube.comsdsu.edu |

In situ Infrared (IR) and Raman Spectroscopy are vital for real-time monitoring of reaction kinetics and identifying transient intermediates. semanticscholar.orgmdpi.com In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy can track the progress of the synthesis of "this compound" by monitoring the disappearance of reactant peaks and the appearance of product peaks. semanticscholar.orgmdpi.comescholarship.org For instance, in a hydrocyanation reaction of methyl 3-vinylbenzoate, the disappearance of the vinyl C=C stretch and the appearance of the nitrile (C≡N) stretch around 2250 cm⁻¹ would indicate reaction progress.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and can provide complementary information. s-a-s.org The characteristic Raman band for the nitrile group in benzonitrile (B105546) derivatives is a useful probe for studying reaction kinetics and the influence of the chemical environment on the cyano group. researchgate.netresearchgate.netnih.govchemicalbook.com

| Spectroscopic Method | Application in the Study of this compound | Key Vibrational Bands |

| In situ ATR-FTIR | Real-time monitoring of synthesis, determination of reaction kinetics, and detection of intermediates. semanticscholar.orgmdpi.com | Ester C=O stretch (~1720 cm⁻¹), Nitrile C≡N stretch (~2250 cm⁻¹). |

| Raman Spectroscopy | Analysis of reaction progress, study of molecular structure, and effects of the aromatic ring on the cyanoethyl group. s-a-s.orgresearchgate.netresearchgate.net | Nitrile C≡N stretch, Aromatic ring vibrations. researchgate.netchemicalbook.com |

Chromatographic Techniques for Reaction Monitoring and Complex Mixture Analysis (e.g., Chiral HPLC for Enantiomeric Excess Determination)

Chromatographic methods are essential for separating complex reaction mixtures and for the crucial task of determining the enantiomeric purity of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark technique for separating the enantiomers of "this compound" and determining the enantiomeric excess (e.e.) of a chiral synthesis. princeton.edutue.nl The choice of a suitable chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds. jsmcentral.org

For the analysis of "this compound", a normal-phase or reversed-phase HPLC method would be developed. The separation of the enantiomers of its precursor, 3-(1-cyanoethyl)benzoic acid, has been reported, suggesting that a similar approach would be successful for the methyl ester. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the two enantiomers. jsmcentral.org The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. tue.nl

| Parameter | Description | Relevance to this compound |

| Chiral Stationary Phase | A stationary phase containing a chiral selector that interacts differently with the two enantiomers. | Polysaccharide-based columns (e.g., Chiralpak) are likely candidates. jsmcentral.org |

| Mobile Phase | A solvent system that carries the sample through the column. | Mixtures of alkanes and alcohols (normal phase) or water and organic solvents like acetonitrile (B52724) or methanol (B129727) (reversed phase) are common. jsmcentral.org |

| Detector | Typically a UV detector set to a wavelength where the analyte absorbs strongly. | The aromatic ring in the molecule allows for sensitive UV detection. |

| Enantiomeric Excess (e.e.) | A measure of the purity of a chiral sample, calculated as %e.e. = | ([R] - [S])/([R] + [S]) |

X-Ray Crystallography for Precise Molecular Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. units.it While obtaining a single crystal suitable for X-ray diffraction can be a challenge, the resulting data is unparalleled in its detail. units.it

Although the specific crystal structure of "this compound" is not publicly available, crystallographic data for its precursor, "3-(1-Cyanoethyl)benzoic acid", has been reported. This data reveals a melting point between 145-148°C and a white crystalline appearance, indicative of a well-ordered crystal lattice. For the methyl ester, X-ray crystallography would be the definitive method to determine the absolute configuration of the chiral center in an enantiomerically pure sample.

| Crystallographic Parameter | Information Provided | Significance for this compound |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. | Fundamental to describing the crystal packing. |

| Bond Lengths and Angles | The precise distances and angles between atoms in the molecule. | Confirms the molecular geometry and identifies any structural strain. |

| Absolute Configuration | The spatial arrangement of atoms at a chiral center (R or S). | Essential for correlating the biological activity with a specific enantiomer. |

| Intermolecular Interactions | Reveals how molecules are arranged in the solid state, including hydrogen bonding and π-stacking. | Provides insight into the physical properties of the solid material. |

Mass Spectrometry for Elucidating Fragmentation Pathways and Tracing Isotopic Labeling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. miamioh.edu In electron ionization (EI-MS), the molecule is fragmented, and the masses of the resulting charged fragments are detected.

For "this compound" (molecular weight 189.21 g/mol ), characteristic fragmentation would involve the loss of the methoxy (B1213986) group (-OCH₃, M-31), the methyl ester group (-COOCH₃, M-59), and cleavage of the cyanoethyl side chain. cymitquimica.comnih.gov The presence of the aromatic ring would lead to a stable molecular ion peak. escholarship.orgnih.gov

| Predicted Fragment Ion (m/z) | Plausible Neutral Loss | Structural Origin |

| 158 | •OCH₃ | Loss of the methoxy radical from the ester. |

| 130 | •COOCH₃ | Loss of the methyl carboxylate radical. |

| 116 | CH₃CN | Loss of acetonitrile from the side chain. |

| 91 | C₆H₄COOCH₃ | Formation of a tropylium-like ion from the aromatic ring. escholarship.org |

Isotopic labeling studies, where an atom in the reactant is replaced by its heavier isotope (e.g., ¹³C or ¹⁵N), are invaluable for elucidating reaction mechanisms. When coupled with mass spectrometry, the position of the isotope in the product molecule can be determined, providing a clear map of bond-forming and bond-breaking steps. For example, in the synthesis of "this compound" via a cyanation reaction, using ¹³C-labeled cyanide would allow for the definitive tracking of the cyanide group's incorporation into the final product. Such studies are crucial for optimizing reaction conditions and developing new synthetic methodologies. tue.nl

Theoretical and Computational Chemistry Studies of Methyl 3 1 Cyanoethyl Benzoate

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Conformational Preferences

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 3-(1-cyanoethyl)benzoate, such studies would typically employ methods like Density Functional Theory (DFT) or Møller-Plesset second-order perturbation theory (MP2) to determine its most stable three-dimensional structure. umanitoba.caarxiv.org These calculations would identify key geometric parameters such as bond lengths, bond angles, and dihedral angles.

A conformational analysis would be essential to identify the different spatial arrangements of the molecule (conformers) and their relative energies. umanitoba.ca By mapping the potential energy surface as a function of key dihedral angles, researchers could pinpoint the global minimum energy conformer—the most stable shape of the molecule. umanitoba.ca Furthermore, calculations would yield insights into its electronic structure, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the dipole moment, which are crucial for predicting its reactivity and intermolecular interactions. Despite the availability of these established methods, specific studies detailing the optimized geometry and conformational preferences of this compound are not present in the reviewed literature.

Density Functional Theory (DFT) Studies on Reactivity, Transition States, and Reaction Energy Profiles

Density Functional Theory (DFT) is a powerful tool for investigating chemical reactivity. scirp.org Conceptual DFT provides a framework for predicting the most likely sites for electrophilic, nucleophilic, or radical attack by calculating reactivity descriptors like Fukui functions and dual descriptors. frontiersin.org For this compound, the electron-withdrawing nature of the cyano and ester groups deactivates the aromatic ring, and DFT could precisely quantify this effect and predict the regioselectivity of reactions like nitration.

Moreover, DFT calculations are invaluable for mapping the entire energy profile of a chemical reaction. This involves locating the structures of transition states—the high-energy species that exist transiently between reactants and products. By calculating the activation energies, one can predict reaction rates and understand the detailed mechanism of transformations, such as its synthesis via the esterification of 3-(1-cyanoethyl)benzoic acid or its hydrolysis. While it has been suggested that DFT could be used to optimize synthetic routes, specific computational studies on the transition states and reaction energy profiles for this compound have not been published.

Molecular Dynamics Simulations of Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing a dynamic picture of their interactions with their environment. arxiv.orgnih.gov An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent, to study solvation effects. arxiv.org

These simulations can reveal how solvent molecules arrange around the solute and calculate important thermodynamic properties like the excess molar volume. arxiv.orgnih.gov They are particularly useful for understanding the strength and nature of intermolecular interactions, such as hydrogen bonds or van der Waals forces, between the solute and solvent or between multiple solute molecules. nih.gov This information is critical for predicting physical properties like solubility and for understanding its behavior in solution. At present, there are no specific molecular dynamics simulation studies reported in the scientific literature for this compound.

Computational Prediction of Spectroscopic Parameters for Structural Confirmation and Assignment

Computational chemistry provides essential tools for predicting spectroscopic data, which serves as a powerful method for confirming molecular structures. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, one can generate theoretical NMR and IR spectra.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra would then be compared with experimental data to confirm structural assignments. Similarly, calculating the vibrational frequencies would produce a theoretical IR spectrum, allowing for the assignment of specific bands to the stretching and bending of functional groups. While general characteristic absorbance ranges for its functional groups are known, specific computational predictions for this compound are not available in published research.

| Spectroscopic Technique | Functional Group | Expected Characteristic Signal/Absorbance |

|---|---|---|

| IR Spectroscopy | Ester Carbonyl (C=O) | ~1720 cm⁻¹ |

| IR Spectroscopy | Nitrile (C≡N) | ~2250 cm⁻¹ |

| ¹H NMR Spectroscopy | Methoxy (B1213986) Protons (-OCH₃) | ~3.8 - 4.0 ppm |

| ¹H NMR Spectroscopy | Cyanoethyl Methylene (B1212753) Protons (-CH₂-) | ~2.5 - 3.5 ppm |

Modeling of Stereoselective Processes and Enantioselective Induction Mechanisms

This compound possesses a chiral center at the carbon atom adjacent to the cyano group, meaning it can exist as two non-superimposable mirror images (enantiomers). Computational modeling is a key method for understanding and predicting the outcomes of stereoselective reactions used to synthesize such chiral molecules. mdpi.com

Theoretical studies would involve modeling the interaction of the prochiral substrate with a chiral catalyst or reagent. By calculating the energies of the diastereomeric transition states that lead to each enantiomer, researchers can predict the enantiomeric excess (ee) of the reaction. This analysis provides deep insight into the mechanism of enantioselective induction, revealing the specific non-covalent interactions responsible for the stereochemical outcome. Such modeling is crucial for the rational design of more efficient stereoselective syntheses. mdpi.com However, the scientific literature does not currently contain specific computational models for the stereoselective synthesis of this compound.

Compound Information

| Systematic Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| This compound | Benzoic acid, 3-(1-cyanoethyl)-, methyl ester; Methyl m-(1-cyanoethyl)benzoate | 146257-39-8 pharmaffiliates.com | C₁₁H₁₁NO₂ chemspider.com | 189.21 g/mol pharmaffiliates.com |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of advanced catalytic systems is paramount for unlocking the full synthetic potential of Methyl 3-(1-cyanoethyl)benzoate. Future research is poised to move beyond traditional stoichiometric reagents towards more sophisticated and sustainable catalytic alternatives. A significant area of interest lies in the enantioselective transformation of the nitrile group. The precursor, 3-(1-cyanoethyl)benzoic acid, has been identified as a substrate for screening cobalt-containing nitrile hydratases (NHases). This opens a promising avenue for using these or engineered enzymes for the stereoselective hydration of the nitrile in this compound to produce chiral amides, which are valuable building blocks in medicinal chemistry.

Furthermore, transition metal-catalyzed reactions represent a fertile ground for innovation. numberanalytics.com Catalysts based on palladium, nickel, or copper could enable novel cross-coupling reactions, leveraging the aromatic ring for the construction of more complex molecular architectures. numberanalytics.com Research into chemoselective aryl radical formation, potentially using nickel catalysis, could lead to innovative C-H functionalization at remote aliphatic positions if suitable derivatives are prepared. acs.org The development of catalysts that can selectively activate the C-N bond of the nitrile or the C-O bond of the ester under mild conditions would also represent a significant breakthrough, allowing for modular and divergent synthesis from a single starting material.

Integration into Flow Chemistry and Continuous Synthesis Platforms

The paradigm of chemical manufacturing is shifting from traditional batch processing to continuous flow chemistry, which offers enhanced safety, efficiency, scalability, and process control. chemicalindustryjournal.co.uk The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a key area where flow chemistry is making a substantial impact. rsc.orgacs.orgmdpi.com

Discovery of Unprecedented Reactivity Modes

While the fundamental reactivity of the ester and nitrile groups is well-understood, future research aims to uncover novel transformations by subjecting this compound to new reaction conditions and catalytic systems. The nitrile group, typically a precursor to amines or carboxylic acids, can also participate in cycloaddition reactions. numberanalytics.com Exploring its reactivity with azides, for instance, could yield tetrazole-containing benzoate (B1203000) derivatives, which are prevalent motifs in pharmaceuticals.

The interaction between the cyanoethyl substituent and the benzoate ring offers intriguing possibilities. The electron-withdrawing nature of both the ester and the cyanoethyl group deactivates the aromatic ring, but future studies could explore highly forcing conditions or novel catalysts to achieve unusual substitution patterns. Moreover, the methylene (B1212753) group adjacent to the nitrile is activated and could be a handle for unprecedented functionalization. A rare 1,5-nitrile translocation has been observed in a related system, suggesting that under specific radical or thermal conditions, unexpected intramolecular rearrangements of this compound could be discovered. acs.org

Potential Applications in Advanced Materials Science Through Polymerization or Functionalization

The unique bifunctional nature of this compound makes it an attractive, yet underexplored, monomer for materials science. Aromatic nitriles and esters are crucial building blocks for high-performance polymers and advanced materials. numberanalytics.comnumberanalytics.comnumberanalytics.com

Future research could explore the use of this compound in several ways:

Polyester (B1180765) Synthesis: The methyl ester functionality allows for its direct incorporation into polyester chains via transesterification polymerization. The pendant cyanoethyl group would introduce polarity and a site for post-polymerization modification, potentially enhancing properties like thermal stability or solubility.

Functional Polymers: The nitrile group can be chemically transformed into other functionalities either before or after polymerization. For example, reduction to a primary amine would yield an amino-functionalized monomer suitable for polyamide or polyimide synthesis. Hydrolysis of the nitrile to a carboxylic acid would create a tri-functional monomer capable of forming cross-linked polymer networks.

Optoelectronic Materials: The introduction of cyano groups into conjugated polymer backbones has been shown to dramatically lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for creating ambipolar or n-type organic semiconductor materials used in organic thin-film transistors (OTFTs). rsc.org By derivatizing this compound to create a polymerizable monomer, it could be integrated into π-conjugated systems, tuning their electronic properties for applications in printed electronics and sensors. rsc.org The strategic integration of dicyanovinyl moieties, derived from the nitrile group, into functional materials has also been noted for its unique optoelectronic properties. acs.org

Development of Bio-Inspired Synthetic Approaches for Analogues

The growing emphasis on green and sustainable chemistry is driving the development of bio-inspired and biocatalytic synthetic methods. nih.gov For this compound and its analogues, this trend offers exciting research directions.

A key area is the use of enzymes for nitrile synthesis and modification. Aldoxime dehydratases (Oxd) have emerged as powerful biocatalysts for producing aromatic nitriles under mild, environmentally friendly conditions, representing a sustainable alternative to traditional chemical methods that often require harsh reagents. nih.gov Engineered variants of these enzymes could be developed for the direct synthesis of nitrile-containing benzoate precursors. nih.gov

Furthermore, as previously mentioned in the context of catalysis, nitrile hydratases and other enzymes can be used for the enantioselective synthesis of chiral derivatives. This approach is central to producing single-enantiomer drugs, which often have improved efficacy and reduced side effects. Research into creating chiral analogues of this compound using biocatalysis is a promising frontier, merging the demand for stereochemically pure intermediates with green manufacturing principles.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(1-cyanoethyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification of 3-(1-cyanoethyl)benzoic acid with methanol using a strong acid catalyst (e.g., sulfuric acid) under reflux. Optimization includes controlling reaction time (typically 6-12 hours) and temperature (60-80°C) to maximize yield while minimizing side reactions. Purity can be enhanced via vacuum distillation or recrystallization from ethanol/water mixtures. Reaction progress should be monitored via TLC or HPLC .

- Key Parameters : Acid catalyst concentration (1-5% v/v), molar ratio of acid to alcohol (1:1.2), inert atmosphere to prevent oxidation of the cyano group.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR can confirm the ester group (δ ~3.8-4.0 ppm for methoxy protons) and cyanoethyl substituent (δ ~2.5-3.5 ppm for methylene protons).

- IR : Strong absorbance at ~1720 cm (ester C=O) and ~2250 cm (C≡N stretch).

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (expected m/z for : 205.21).

Cross-validation with X-ray crystallography (using programs like SHELXL ) is recommended for absolute configuration determination.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Monitor airborne concentrations via gas chromatography if volatilized.

- Store in airtight containers away from oxidizing agents (cyanides can release toxic HCN under extreme conditions) .

- Emergency measures: Eye wash stations and neutralization protocols for spills (e.g., activated carbon absorption).

Advanced Research Questions

Q. How does the steric and electronic influence of the 1-cyanoethyl group affect reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cyano group’s electron-withdrawing nature increases electrophilicity at the adjacent carbon, enhancing susceptibility to nucleophilic attack. Steric hindrance from the ethyl chain can be mitigated using polar aprotic solvents (e.g., DMF) and phase-transfer catalysts. Computational modeling (DFT studies) can predict transition states and optimize leaving groups (e.g., bromide vs. tosylate) .

- Case Study : Compare reaction rates with analogs lacking the cyano group (e.g., methyl 3-ethylbenzoate) to isolate electronic effects.

Q. How can contradictory data on hydrolysis kinetics of this compound in aqueous solutions be resolved?

- Methodological Answer : Contradictions may arise from pH-dependent degradation pathways. Design pH-controlled experiments (pH 2-12) with UV-Vis or -NMR monitoring. For example:

Q. What strategies mitigate interference from the cyano group during catalytic hydrogenation of the ester moiety?

- Methodological Answer : Selective hydrogenation of the ester without reducing the cyano group requires:

- Catalyst Choice : Palladium on calcium carbonate (Lindlar catalyst) or poisoned catalysts to avoid CN reduction.

- Pressure Control : Low H pressure (1-2 atm) and short reaction times.

Monitor via in-situ IR for C≡N retention and confirm product structure with -NMR .

Comparative Analysis Table

| Property | This compound | Methyl 3-cyanobenzoate | Methyl 3-ethylbenzoate |

|---|---|---|---|

| Reactivity (Ester Hydrolysis) | Slower (steric hindrance) | Faster (no steric bulk) | Moderate |

| C≡N Stability (pH 7) | Stable up to 80°C | Stable | N/A |

| Synthetic Yield | 65-75% (optimized) | 85-90% | 70-80% |

Key Research Gaps and Recommendations

- Mechanistic Studies : Use isotopic labeling () to trace hydrolysis pathways.

- Biological Screening : Assess enzyme inhibition (e.g., esterases) via kinetic assays with purified proteins.

- Computational Modeling : Predict metabolic pathways using QSAR or molecular docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.